An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol
An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran-2-ylmethanethiol
Introduction
Benzofuran-2-ylmethanethiol is a heterocyclic organic compound that incorporates a benzofuran moiety linked to a methanethiol group. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a methanethiol group (-CH₂SH) at the 2-position of the benzofuran ring introduces a reactive nucleophilic and redox-sensitive functional group, suggesting potential for unique chemical reactivity and biological interactions. This guide provides a detailed summary of the predicted physical and chemical properties, proposed synthetic routes, and expected spectral characteristics of Benzofuran-2-ylmethanethiol.
Predicted Physical and Chemical Properties
Due to the absence of experimental data, the physical and chemical properties of Benzofuran-2-ylmethanethiol are predicted based on the known properties of benzofuran and related thiol compounds. For comparative purposes, the experimental properties of the parent compound, benzofuran, are provided.
Table 1: Predicted Physicochemical Properties of Benzofuran-2-ylmethanethiol and Experimental Properties of Benzofuran
| Property | Benzofuran-2-ylmethanethiol (Predicted) | Benzofuran (Experimental) |
| Molecular Formula | C₉H₈OS | C₈H₆O |
| Molecular Weight | 164.23 g/mol | 118.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Boiling Point | ~250-270 °C (at 760 mmHg) | 173-175 °C (at 760 mmHg) |
| Melting Point | Not available | < -18 °C |
| Density | ~1.2 g/cm³ | 1.095 g/mL (at 20 °C) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) | Insoluble in water; miscible with many organic solvents |
| pKa (of thiol group) | ~9-10 | Not applicable |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to Benzofuran-2-ylmethanethiol can be designed based on established methods for the synthesis of substituted benzofurans and thiols. A common strategy involves the preparation of a reactive intermediate, such as 2-(halomethyl)benzofuran, followed by nucleophilic substitution with a sulfur-containing reagent.
Proposed Synthetic Pathway
A two-step synthesis is proposed, starting from the commercially available benzofuran-2-methanol.
Step 1: Synthesis of 2-(Chloromethyl)benzofuran
This step involves the conversion of the primary alcohol in benzofuran-2-methanol to a more reactive leaving group, a chloride.
-
Reaction: Benzofuran-2-methanol is reacted with thionyl chloride (SOCl₂) in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct.[3]
-
Experimental Protocol:
-
To a solution of benzofuran-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridine (e.g., 10 drops).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)benzofuran.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of Benzofuran-2-ylmethanethiol
The final step is the introduction of the thiol group by nucleophilic substitution of the chloride. Two common methods are proposed.
Method A: Reaction with Thiourea
This method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.[4]
-
Reaction: 2-(Chloromethyl)benzofuran is reacted with thiourea, followed by alkaline hydrolysis.
-
Experimental Protocol:
-
Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for 2-3 hours to form the isothiouronium salt.
-
After cooling, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.
-
Reflux the mixture for an additional 1-2 hours to hydrolyze the intermediate.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography.
-
Method B: Reaction with Sodium Hydrosulfide
This is a more direct method for introducing the thiol group.
-
Reaction: 2-(Chloromethyl)benzofuran is reacted with sodium hydrosulfide (NaSH).
-
Experimental Protocol:
-
Prepare a solution of sodium hydrosulfide in a suitable solvent like ethanol or DMF.
-
Add the solution of 2-(chloromethyl)benzofuran (1.0 eq) dropwise to the stirred NaSH solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into water and acidify with a dilute acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as described in Method A.
-
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Benzofuran-2-ylmethanethiol.
Predicted Spectral Properties
The structural features of Benzofuran-2-ylmethanethiol suggest characteristic signals in various spectroscopic analyses.
Table 2: Predicted Spectroscopic Data for Benzofuran-2-ylmethanethiol
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons (4H): δ 7.2-7.6 ppm (multiplets corresponding to the protons on the benzene ring of the benzofuran).[5] - Furan proton (1H): δ ~6.7 ppm (singlet or narrow multiplet for the proton at the 3-position).[5] - Methylene protons (-CH₂-): δ ~3.8-4.0 ppm (doublet, coupled to the thiol proton). - Thiol proton (-SH): δ ~1.5-2.0 ppm (triplet, coupled to the methylene protons). The chemical shift of the thiol proton can be variable and may broaden or exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons: δ ~110-155 ppm (signals for the eight carbons of the benzofuran ring system).[6] - Methylene carbon (-CH₂-): δ ~25-35 ppm. |
| IR Spectroscopy | - Aromatic C-H stretch: ~3100-3000 cm⁻¹.[7] - C=C stretch (aromatic and furan): ~1600-1450 cm⁻¹. - C-O-C stretch (furan ether): ~1250-1050 cm⁻¹. - S-H stretch: A weak band around 2600-2550 cm⁻¹.[8][9][10] - C-S stretch: ~700-600 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 164. - Major fragmentation patterns: Likely loss of the thiol group (-SH, m/z = 131) or the entire methanethiol group (-CH₂SH, m/z = 117). Fragmentation of the benzofuran ring would also be expected, consistent with known patterns for benzofuran derivatives.[11][12][13][14] |
Predicted Chemical Reactivity
The chemical reactivity of Benzofuran-2-ylmethanethiol is expected to be dictated by the benzofuran ring system and the thiol group.
-
Reactivity of the Thiol Group:
-
Nucleophilicity: The thiol group is a potent nucleophile and is expected to react with a variety of electrophiles, such as alkyl halides and epoxides, at the sulfur atom.[15][16]
-
Acidity: The thiol proton is weakly acidic and can be deprotonated by a suitable base to form a thiolate anion, which is an even stronger nucleophile.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can convert the thiol to a disulfide (forming a bis(benzofuran-2-ylmethyl) disulfide). Stronger oxidizing agents can lead to the formation of sulfonic acids.[17][18]
-
-
Reactivity of the Benzofuran Ring:
-
The benzofuran ring is an electron-rich aromatic system. It can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the -CH₂SH substituent at the 2-position.
-
Conclusion
Benzofuran-2-ylmethanethiol represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its likely physical, chemical, and spectral properties based on established chemical knowledge. The proposed synthetic routes offer a practical starting point for its preparation. The presence of both the biologically relevant benzofuran core and the versatile thiol functional group makes this compound a compelling target for further investigation in medicinal chemistry and materials science. Experimental validation of the predicted properties is essential for a complete understanding of this molecule.
References
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- 4. The dual role of thiourea in the thiotrifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. youtube.com [youtube.com]
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